An In-depth Technical Guide to 4,4-Difluoro-L-prolinamide Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4,4-Difluoro-L-prolinamide Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,4-Difluoro-L-prolinamide hydrochloride is a fluorinated, chiral pyrrolidine derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the gem-difluoro substitution at the C4 position of the proline ring, impart advantageous properties to parent molecules, including enhanced metabolic stability and bioavailability. This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and key applications of 4,4-Difluoro-L-prolinamide hydrochloride, with a particular focus on its role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Introduction: The Significance of Fluorination in Proline Scaffolds
Proline and its derivatives are privileged scaffolds in drug design due to their rigid, cyclic structure which can effectively mimic peptide beta-turns and introduce conformational constraints in bioactive molecules. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. In the context of proline analogs, fluorination can profoundly influence pKa, lipophilicity, and metabolic stability by blocking sites susceptible to oxidative metabolism. The gem-difluoro group at the 4-position of the proline ring in 4,4-Difluoro-L-prolinamide hydrochloride offers a unique combination of steric and electronic effects that have proven beneficial in the design of potent and selective enzyme inhibitors.
Physicochemical and Basic Properties
4,4-Difluoro-L-prolinamide hydrochloride is a white to off-white solid at room temperature.[1] Its core structure consists of a pyrrolidine ring with two fluorine atoms at the C4 position, an amide group at the C2 position in the (S)-configuration, and is supplied as a hydrochloride salt.
| Property | Value | Source(s) |
| CAS Number | 426844-51-1 | [1][2][3][4] |
| Molecular Formula | C₅H₈F₂N₂O·HCl | [1][4] |
| Molecular Weight | 186.59 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 208-213 °C (decomposes) | [1] |
| Optical Rotation | [α]D21 = -30.0 ± 2º (c=1 in H₂O) | [1] |
| Purity | ≥97% (HPLC) | [2][4] |
| Storage | Store at 0-8°C | [1] |
Synthesis and Manufacturing
While a specific, detailed synthesis of 4,4-Difluoro-L-prolinamide hydrochloride is not extensively documented in peer-reviewed literature, a plausible and industrially relevant synthetic route can be constructed from patent literature and established chemical transformations. The synthesis logically proceeds through two key stages: the formation of the L-prolinamide backbone and the fluorination of a suitable proline precursor.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathways to 4,4-Difluoro-L-prolinamide hydrochloride.
Step-by-Step Synthesis Protocol (Illustrative)
The following protocol is a composite illustration based on related syntheses and represents a viable approach.
Step 1: Synthesis of L-Prolinamide from L-Proline
This transformation can be achieved through the esterification of L-proline followed by amidation.
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Esterification: L-proline is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride) to form the corresponding methyl ester hydrochloride.
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Amidation: The proline methyl ester hydrochloride is then treated with ammonia in a suitable solvent (e.g., methanol) to yield L-prolinamide.
Step 2: Fluorination of a Protected 4-Hydroxy-L-proline Derivative
A more direct route to the target molecule involves the fluorination of a protected 4-hydroxy-L-proline derivative.
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Protection: The amino group of 4-hydroxy-L-proline is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
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Fluorination: The hydroxyl group of the N-Boc-4-hydroxy-L-proline is then replaced with two fluorine atoms. This is a challenging transformation that can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This step is crucial and requires careful control of reaction conditions to ensure high yield and stereochemical integrity.
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Amidation: The carboxylic acid of the resulting N-Boc-4,4-difluoro-L-proline is converted to the primary amide. This can be accomplished by activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with ammonia.
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Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., with hydrochloric acid in an organic solvent), which concurrently forms the desired hydrochloride salt.
Analytical Characterization
The identity and purity of 4,4-Difluoro-L-prolinamide hydrochloride are typically confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 4,4-Difluoro-L-prolinamide hydrochloride. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore in the molecule. For determining enantiomeric purity, a chiral HPLC method or derivatization with a chiral reagent followed by reversed-phase HPLC can be employed.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
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¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. A ¹H NMR spectrum for 4,4-Difluoro-L-prolinamide hydrochloride is available from some suppliers.[6]
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¹³C NMR: The carbon NMR spectrum reveals the carbon skeleton of the molecule.
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¹⁹F NMR: Due to the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. The chemical shifts and coupling constants of the fluorine signals can provide valuable information about the electronic environment and conformation of the pyrrolidine ring. The diastereotopic fluorine atoms in 4,4-difluoroproline derivatives exhibit distinct chemical shifts that are sensitive to the cis/trans isomerism of the preceding amide bond and the ring pucker conformation.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure.
Applications in Drug Discovery and Organic Synthesis
The primary application of 4,4-Difluoro-L-prolinamide hydrochloride is as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[2][6]
Building Block for DPP-IV Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[10]
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